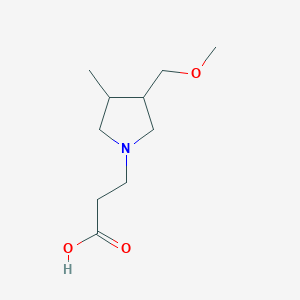

3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid

Description

This compound features a pyrrolidine ring (a 5-membered nitrogen-containing heterocycle) substituted with a methoxymethyl group at the 3-position and a methyl group at the 4-position, linked to a propanoic acid moiety. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol .

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

3-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]propanoic acid |

InChI |

InChI=1S/C10H19NO3/c1-8-5-11(4-3-10(12)13)6-9(8)7-14-2/h8-9H,3-7H2,1-2H3,(H,12,13) |

InChI Key |

RDZBNKRVXMJXMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC1COC)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic effects and use in drug development.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic Acid

- Structure : Piperidine ring (6-membered) with methoxymethyl and methyl groups at the 4-position.

- Molecular Formula: C₁₁H₂₁NO₃ (same as target compound).

- The larger ring size may affect interactions with biological targets (e.g., enzymes or receptors) due to spatial differences .

3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic Acid

- Structure : Pyrrolidine ring with methoxymethyl at the 2-position (vs. 3-position in the target compound).

- Molecular Formula: C₁₀H₁₉NO₃.

- Key Differences: Positional isomerism: The methoxymethyl group at the 2-position may alter electronic distribution and steric hindrance, impacting reactivity and biological activity. Compared to derivatives with fluorine substituents (e.g., 3-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid), the target compound lacks halogen-induced electronic effects, which could reduce metabolic stability .

3-(4-Methylpiperazin-1-yl)propanoic Acid

- Structure : Piperazine ring (6-membered, two nitrogen atoms) with a methyl group.

- Molecular Formula : C₈H₁₆N₂O₂.

- Key Differences: The piperazine ring introduces a second nitrogen atom, increasing basicity and hydrogen-bonding capacity. Enhanced solubility in aqueous environments compared to pyrrolidine derivatives. Potential for broader pharmacological applications due to dual nitrogen sites .

3-[3-(Difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic Acid

- Structure: Pyrazole ring with difluoromethyl and iodo substituents, linked to a 2-methylpropanoic acid.

- Molecular Formula: C₈H₉F₂INO₂.

- Key Differences: The pyrazole ring is aromatic, offering distinct electronic properties compared to pyrrolidine. Halogen substituents (iodo, difluoromethyl) enhance metabolic stability and influence steric/electronic interactions with targets. The 2-methylpropanoic acid backbone may reduce conformational flexibility relative to the target compound .

3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic Acid

- Structure: Phenyl ring with methoxy and pyrrolidine sulfonamide groups, linked to propanoic acid.

- Molecular Formula : C₁₈H₂₁N₃O₅S.

- The phenyl ring introduces π-π stacking capabilities, which are absent in pyrrolidine-based compounds .

Research Findings and Implications

- Enzyme inhibition in sulfonamide-containing analogs due to ionic interactions . Metabolic stability enhancements in halogenated compounds (e.g., difluoromethyl and iodo groups) .

- Synthetic Challenges : The methoxymethyl group in the target compound may complicate synthesis due to steric hindrance, requiring optimized reaction conditions (e.g., controlled temperature, catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.